7-Hydroxybenzo[b]phenazine-6,11-dione 5-oxide
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Overview
Description
7-HYDROXY-6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-5-IUM-5-OLATE is a complex organic compound belonging to the phenazine family. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and antimalarial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-5-IUM-5-OLATE typically involves multiple steps, starting from readily available precursors. One common method involves the Michael addition of 1,4-naphthoquinone and 3,5-diaminobenzoic acid, followed by a Suzuki coupling reaction . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-5-IUM-5-OLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
Scientific Research Applications
7-HYDROXY-6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-5-IUM-5-OLATE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying redox reactions.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-HYDROXY-6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-5-IUM-5-OLATE involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound’s interaction with cellular components, such as DNA and proteins, further contributes to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: Shares a similar quinone structure and exhibits comparable redox properties.
Phenazine-1-carboxylic acid: Known for its antimicrobial activity and structural similarity to the target compound.
Aminonaphthoquinones: Display similar biological activities, including antitumor and antimicrobial effects.
Uniqueness
7-HYDROXY-6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-5-IUM-5-OLATE is unique due to its specific substitution pattern and the presence of both quinone and phenazine moieties. This dual functionality enhances its redox potential and broadens its range of biological activities.
Properties
Molecular Formula |
C16H8N2O4 |
---|---|
Molecular Weight |
292.24 g/mol |
IUPAC Name |
7-hydroxy-5-oxidobenzo[b]phenazin-5-ium-6,11-dione |
InChI |
InChI=1S/C16H8N2O4/c19-11-7-3-4-8-12(11)16(21)14-13(15(8)20)17-9-5-1-2-6-10(9)18(14)22/h1-7,19H |
InChI Key |
LZGUNBOTQFTIAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=[N+]2[O-])C(=O)C4=C(C3=O)C=CC=C4O |
Origin of Product |
United States |
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